molecular formula C28H30O4 B086794 Thymolphthalein CAS No. 125-20-2

Thymolphthalein

Cat. No.: B086794
CAS No.: 125-20-2
M. Wt: 430.5 g/mol
InChI Key: LDKDGDIWEUUXSH-UHFFFAOYSA-N
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Description

Thymolphthalein is a colorless, water-soluble organic compound, which is used in laboratory experiments and pH testing. It is a derivative of thymol and phthalic acid, and is also known as thymolphthalic acid, this compound monosodium salt, and this compound sodium salt. In its natural form, it is a colorless, crystalline powder that is odorless and tasteless. It has a melting point of 124.5°C and a boiling point of 462°C. This compound is used as an indicator for the determination of pH values in laboratory experiments and as a reagent for the synthesis of other compounds.

Scientific Research Applications

  • Colorimetric Immunoassay : Thymolphthalein-modified metal-polydopamine frameworks (MPDA@TP) have been used in enzyme-free colorimetric immunoassays for sensitive detection of alpha-fetoprotein, a biomarker in blood serum. This technique is significant for its simplicity, enzyme-free nature, and potential in clinical diagnosis (Ren et al., 2018).

  • Specificity in Acid Phosphatase Activity Measurement : Sodium this compound monophosphate has been utilized for measuring acid phosphatase activity in serum, showing greater specificity for the prostatic enzyme compared to other methods (Roy et al., 1971).

  • Corrosion Inhibition : this compound has been examined as a corrosion inhibitor for carbon steel in hydrochloric acid solution, demonstrating efficiency in reducing corrosion through adsorption on metal surfaces (Elabbasy, 2019).

  • Forensic Analysis : Sodium this compound monophosphate has been used in forensic analysis as a presumptive test for seminal acid phosphatase, offering a high degree of selectivity and stability, and eliminating health hazards associated with other dyes (Seiden & Duncan, 1983).

  • Quality Control in Pharmaceuticals : Spectrophotometric and liquid-chromatographic studies of this compound monophosphate, especially in measuring prostatic acid phosphatase activity, have been crucial for setting specifications for high-quality substrates in clinical chemistry (Bowers et al., 1981).

  • Radiation Monitoring : this compound, combined with polyvinyl alcohol and gelatin, has been investigated for radiation monitoring. It changes color under gamma radiation, suggesting applications in low and high dose dosimetry in medical and industrial settings (El-Kelany & Gafar, 2016).

  • Electrochemical Research : Its electrochemical behavior has been studied in ethanol-water solutions, providing insights into its reduction on mercury drop electrodes and adsorption effects, which could be relevant for electrochemical applications (Uçar, 2003).

  • Construction Material Testing : this compound has been proposed as an alternative to phenolphthalein for accelerated carbonation testing in high-volume fly ash cementitious blends, demonstrating utility in construction material research (Reis et al., 2018).

  • Analytical Chemistry : It has been used in the spectrophotometric determination of ferricyanide and ferrocyanide, illustrating its utility as an analytical reagent in colorimetric determinations (El-Shahat et al., 1986).

Mechanism of Action

Target of Action

Thymolphthalein is primarily used as an acid-base indicator . Its primary target is the hydronium ion concentration in a solution . It is colorless in solutions with a pH below 9.3 and turns blue in solutions with a pH above 10.5 .

Mode of Action

This compound operates by interacting with the hydronium ions in a solution. In acidic conditions (pH < 9.3), it remains colorless. In basic conditions (ph > 105), it turns blue . This color change is due to the formation of the blue this compound dianion .

Biochemical Pathways

It’s known that this compound’s color change is a result of its interaction with hydronium ions, which affects its molecular structure and, consequently, its color .

Pharmacokinetics

It’s known that this compound can be used as a laxative , suggesting that it is likely absorbed and metabolized in the gastrointestinal tract.

Result of Action

The primary observable result of this compound’s action is a color change from colorless to blue in basic conditions . This property makes it useful as a pH indicator in various chemical and biological experiments.

Action Environment

The action of this compound is highly dependent on the pH of its environment. Its color-changing property is only exhibited in environments with a pH between 9.3 and 10.5 . Outside this pH range, this compound remains colorless.

Safety and Hazards

Thymolphthalein is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may form combustible dust concentrations in air . It is recommended to store it in a well-ventilated place and keep the container tightly closed .

Future Directions

Thymolphthalein has shown promising therapeutic potential, pharmacological properties and molecular mechanisms as well as pharmacokinetic properties for the pharmaceutical development . It is one of the potential candidates of natural origin that has shown promising therapeutic potential .

Properties

IUPAC Name

3,3-bis(4-hydroxy-2-methyl-5-propan-2-ylphenyl)-2-benzofuran-1-one
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InChI

InChI=1S/C28H30O4/c1-15(2)20-13-23(17(5)11-25(20)29)28(22-10-8-7-9-19(22)27(31)32-28)24-14-21(16(3)4)26(30)12-18(24)6/h7-16,29-30H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDKDGDIWEUUXSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C=C4C)O)C(C)C)C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C28H30O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2051633
Record name 3,3-Bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide
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Molecular Weight

430.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, White solid; Available as pure compound, soluble monosodium salt, and solution; [CHEMINFO]
Record name 1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-
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Record name Thymolphthalein
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CAS No.

125-20-2
Record name Thymolphthalein
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Record name Thymolphthalein
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Record name THYMOLPHTHALEIN
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Record name 1(3H)-Isobenzofuranone, 3,3-bis[4-hydroxy-2-methyl-5-(1-methylethyl)phenyl]-
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Record name 3,3-Bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide
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Record name 3,3-bis(4-hydroxy-5-isopropyl-o-tolyl)phthalide
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Record name THYMOLPHTHALEIN
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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